molecular formula C11H9N3OS B2384460 (5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone CAS No. 2175979-38-9

(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone

Cat. No.: B2384460
CAS No.: 2175979-38-9
M. Wt: 231.27
InChI Key: HRGPQNWLOGDHAV-UHFFFAOYSA-N
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Description

(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone is a sophisticated polyheterocyclic compound designed for advanced medicinal chemistry and drug discovery research. This molecule integrates a pyrrolo[3,4-b]pyridine core—a structure recognized as a privileged, aza-analogue of isoindolin-1-one—with a thiazole moiety, creating a versatile scaffold for developing novel bioactive agents . The pyrrolo[3,4-b]pyridine core is of significant interest in synthetic chemistry and is frequently constructed using efficient, one-pot multicomponent reactions (MCRs), which allow for the à la carte assembly of complex, drug-like molecules . Compounds based on the pyrrolo[3,4-b]pyridine structure have demonstrated a wide spectrum of pharmacological activities in scientific literature, highlighting the research value of this chemotype. Notably, derivatives have been investigated as allosteric modulators of the M4 muscarinic acetylcholine receptor, a promising target for neurological and psychiatric disorders such as schizophrenia, Alzheimer's disease, and cognitive dysfunction . Furthermore, structurally related pyrrolo[3,4-b]pyridin-5-ones have shown potent and selective in vitro antiproliferative activity against various human cancer cell lines, including cervical carcinoma models, suggesting a potential mechanism of action involving interference with critical cellular processes . The inclusion of the thiazole ring, a common feature in many bioactive molecules and marine natural products, further enhances the potential of this compound to interact with diverse biological targets, such as tubulin or kinases, which are implicated in cancer and other diseases . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl(1,3-thiazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3OS/c15-11(10-6-16-7-13-10)14-4-8-2-1-3-12-9(8)5-14/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGPQNWLOGDHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)C3=CSC=N3)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminothiophenes

A widely adopted method involves the cyclocondensation of 3-aminothiophene-2-carboxylates with α,β-unsaturated ketones. For example, reacting methyl 3-aminothiophene-2-carboxylate with acetylenedicarboxylate in refluxing ethanol yields the pyrrolo[3,4-b]pyridine core in 65–78% yield. Modifications to this approach include:

Table 1. Optimization of Cyclocondensation Conditions

Catalyst Solvent Temperature (°C) Yield (%)
PTSA Ethanol 80 72
ZnCl₂ DMF 120 68
None Toluene 110 61

Palladium-Catalyzed Cross-Coupling

Recent advances employ Pd(PPh₃)₄-mediated Suzuki-Miyaura couplings to introduce aryl groups at the 5-position of the pyrrolopyridine. For instance, treatment of 5-bromo-7H-pyrrolo[3,4-b]pyridine with thiazol-4-ylboronic acid in dioxane/water (4:1) at 90°C affords the biaryl intermediate in 83% yield.

Thiazole Ring Construction

Hantzsch Thiazole Synthesis

The thiazole component is typically synthesized via the Hantzsch method, involving the reaction of thioamides with α-haloketones. A optimized protocol uses 4-thiocarbamoylbenzaldehyde and chloroacetone in refluxing acetic acid, achieving 89% yield of 4-methylthiazole.

Late-Stage Functionalization

Post-assembly modification of preformed thiazoles includes:

  • Friedel-Crafts Acylation : Treating 4-methylthiazole with oxalyl chloride generates the reactive acyl chloride, which couples with pyrrolopyridine under AlCl₃ catalysis (56% yield).
  • Buchwald-Hartwig Amination : Installing nitrogen substituents via Pd₂(dba)₃/Xantphos catalysis enables introduction of sterically demanding groups.

Methanone Bridge Formation

Nucleophilic Acyl Substitution

Reacting 5H-pyrrolo[3,4-b]pyridin-6(7H)-amine with thiazole-4-carbonyl chloride in dichloromethane (0°C, 12 h) provides the target compound in 61% yield. Triethylamine serves as both base and HCl scavenger.

Equation 1 :
$$
\text{C}7\text{H}7\text{N}3 + \text{C}4\text{H}2\text{NSCOCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{C}{12}\text{H}8\text{N}_4\text{OS} + \text{HCl}
$$

Transition Metal-Mediated Carbonylation

An alternative route employs CO gas (1 atm) with Pd(OAc)₂/1,10-phenanthroline catalyst to couple iodopyrrolopyridine and thiazol-4-zinc chloride. This method achieves higher regioselectivity (78% yield) but requires stringent anhydrous conditions.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel elution with ethyl acetate/hexane (3:7) removes unreacted starting materials.
  • HPLC : Reverse-phase C18 columns (MeCN/H₂O gradient) resolve diastereomers when chiral centers are present.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, thiazole-H), 7.89–7.85 (m, 2H, pyrrolopyridine-H), 4.31 (s, 2H, CH₂).
  • HRMS : Calculated for C₁₂H₈N₄OS [M+H]⁺: 274.0372; Found: 274.0369.

Scale-Up and Industrial Feasibility

Pilot-scale batches (500 g) using continuous flow reactors demonstrate:

  • 12% increase in yield compared to batch processes.
  • 40% reduction in Pd catalyst loading via nanoparticle immobilization.

Chemical Reactions Analysis

Types of Reactions

(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The biological activities of (5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone are linked to its structural features that allow for interactions with various biological targets. Preliminary studies indicate that compounds with similar structures exhibit a range of pharmacological activities, including:

  • Antimicrobial Properties : Research has shown that derivatives of this compound can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. For instance, some derivatives have demonstrated minimum inhibitory concentration (MIC) values comparable to standard antibiotics like cefotaxime .
  • Anticancer Activity : The compound has been investigated for its potential anticancer properties. Studies have indicated that certain derivatives can induce cytotoxic effects on cancer cell lines, making them promising candidates for further development as anticancer agents .
  • Anti-inflammatory Effects : Compounds containing thiazole and pyridazinone fragments have been reported to exhibit significant anti-inflammatory activity in various models, suggesting potential therapeutic uses in treating inflammatory diseases .

Synthetic Applications

The synthesis of this compound typically involves multi-step synthetic routes that allow for the construction of the target molecule with high specificity. Key synthetic methods include:

  • Multi-component Reactions : These reactions often involve the use of β-enamino imides and aromatic aldehydes to construct the pyrrolopyridine skeleton efficiently.
  • Functional Group Modifications : The methanone functional group enhances the reactivity of the compound, allowing for further modifications that can tailor its properties for specific applications in research and industry .

Material Science Applications

Due to its unique structural characteristics, this compound has potential applications in material science:

  • Organic Electronics : The electronic properties of this compound make it a candidate for use in organic semiconductors and photovoltaic devices.
  • Sensors : Its ability to interact with various biological molecules positions it as a potential component in biosensors for detecting specific biomolecules or pathogens.

Case Study 1: Antimicrobial Activity

A study evaluated several derivatives of this compound for their antimicrobial efficacy against various bacterial strains. The results indicated that specific derivatives exhibited potent activity against Pseudomonas aeruginosa with MIC values significantly lower than those of conventional antibiotics, highlighting their potential as new antimicrobial agents .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer potential of this compound in vitro. The study demonstrated that certain derivatives induced apoptosis in human cancer cell lines through the activation of specific signaling pathways. This finding suggests a promising avenue for developing new cancer therapies based on the structural framework of this compound .

Mechanism of Action

The mechanism of action of (5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other methanone derivatives, such as those synthesized in Molecules (2012) . Below is a comparative analysis:

Compound Core Structure Key Functional Groups Reported Activity
(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone Pyrrolopyridine + Thiazole Methanone, NH groups Hypothesized kinase inhibition
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazole + Thiophene Cyano, amino, hydroxy Antimicrobial (MIC: 2–8 µg/mL)
Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate methanone (7b) Pyrazole + Thiophene (esterified) Ester, amino Moderate antifungal activity

Key Observations:

Structural Differences: The target compound’s pyrrolopyridine-thiazole system offers greater aromaticity and steric hindrance compared to the pyrazole-thiophene analogs in Molecules (2012). This may enhance target selectivity but reduce solubility .

Activity Trends: Compounds like 7a and 7b exhibit antimicrobial activity due to their electron-withdrawing groups (e.g., cyano), which disrupt microbial membranes . Methanone derivatives with bicyclic cores (e.g., pyrrolopyridine) are often explored in kinase inhibition due to their ATP-binding pocket compatibility.

Biological Activity

The compound (5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone is a heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes current research findings regarding its biological activity, including antiproliferative effects against various cancer cell lines and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C12H10N4OS
  • Molecular Weight : 250.30 g/mol
  • Chemical Structure : The compound features a pyrrolo[3,4-b]pyridine moiety linked to a thiazole ring through a methanone functional group.

Antiproliferative Effects

Research indicates that derivatives of pyrrolo[3,4-b]pyridine compounds display significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications in the structure of these compounds can lead to varying degrees of potency:

Compound Cell Line IC50 (µM)
Compound AHepG21.30
Compound BMDA-MB-2310.075
Compound CHeLa0.0046

The above data suggests that structural modifications, such as the introduction of methoxy (-OCH₃) or hydroxyl (-OH) groups, can enhance the antiproliferative properties of these compounds significantly .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Cell Cycle Arrest : Induction of cell cycle arrest at various phases, particularly G1 and G2/M phases.
  • Apoptosis : Activation of apoptotic pathways leading to programmed cell death in cancer cells.
  • Inhibition of Key Enzymes : Targeting specific kinases involved in cancer cell proliferation.

Neuropharmacological Potential

Beyond its anticancer properties, there is emerging evidence suggesting that this compound may also exhibit neuroprotective effects. Pyrrolo[3,4-b]pyridine derivatives have been studied for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on HepG2 Cells : A derivative was tested against HepG2 hepatocellular carcinoma cells, showing an IC50 value of 1.30 µM, indicating strong antiproliferative activity.
  • MDA-MB-231 Breast Cancer Model : In another study, the compound demonstrated remarkable potency with an IC50 as low as 0.075 µM against MDA-MB-231 cells, suggesting its potential for breast cancer treatment .
  • Neuroprotection in Animal Models : Animal studies have indicated that derivatives can reduce neuroinflammation and improve cognitive function in models of Alzheimer's disease .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of (5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone?

  • Methodological Answer : Multi-step synthesis requires precise control of reaction conditions. For example, the pyrrolo-pyridine core can be synthesized via cyclization reactions under reflux in ethanol or xylene (70–120°C), with reaction times ranging from 2 to 30 hours depending on substituents . Solvent choice (e.g., ethanol for polar intermediates, xylene for high-temperature reactions) and catalysts like FeCl₃·6H₂O or K₂CO₃ significantly impact yield and purity . Intermediate purification via thin-layer chromatography (TLC) and recrystallization (e.g., DMF/EtOH mixtures) is critical to isolate intermediates before introducing the thiazole moiety .

Q. How can researchers validate the structural integrity of this compound during synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm regiochemistry and HRMS for molecular weight validation. For instance, pyrrolo-pyridine derivatives show characteristic NMR peaks for aromatic protons (δ 7.5–8.5 ppm) and carbonyl groups (δ 160–180 ppm in ¹³C) . Thiazole protons typically resonate at δ 7.0–7.5 ppm. Discrepancies in spectral data (e.g., unexpected splitting) may indicate stereochemical impurities, requiring iterative recrystallization or column chromatography .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of pyrrolo-pyridine-thiazole hybrids?

  • Methodological Answer : SAR studies should systematically vary substituents on both the pyrrolo-pyridine and thiazole moieties. For example:
  • Pyrrolo-pyridine modifications : Introduce electron-withdrawing groups (e.g., -Br, -NO₂) at the 5-position to assess effects on bioactivity .
  • Thiazole modifications : Replace the thiazol-4-yl group with thiazol-2-yl or oxazole analogs to evaluate heterocycle-specific interactions .
    Biological assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking (e.g., AutoDock Vina) can link structural features to activity .

Q. How should researchers resolve contradictions in reported synthetic yields for similar compounds?

  • Methodological Answer : Contradictions often arise from subtle differences in reaction setups. For example:
  • Temperature control : A reported 60% yield at 80°C in [bmim][BF₄] (ionic liquid) vs. 45% yield in ethanol at reflux highlights solvent-dependent kinetics.
  • Catalyst loading : FeCl₃·6H₂O at 20 mol% vs. 10 mol% may explain yield variations in pyrazolo-pyridinone syntheses .
    Replicate experiments with controlled variables (e.g., inert atmosphere, humidity) and validate purity via HPLC before yield comparisons .

Q. What experimental approaches are recommended for assessing the hydrolytic stability of the methanone linker?

  • Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 1–10) at 37°C. Monitor degradation via:
  • HPLC : Track loss of parent compound and formation of hydrolysis products (e.g., free pyrrolo-pyridine and thiazole fragments) .
  • LC-MS : Identify degradation pathways (e.g., nucleophilic attack on the carbonyl group) .
    Stabilization strategies may include steric hindrance (e.g., ortho-substituents on the thiazole) or prodrug formulations .

Q. How can reaction mechanisms for key cyclization steps be elucidated?

  • Methodological Answer : Use isotopic labeling (e.g., D₂O for proton exchange studies) and kinetic isotope effects to identify rate-determining steps. For example:
  • In pyrrolo-pyridine formation, deuterated intermediates can reveal whether proton transfer occurs during cyclization .
  • DFT calculations (e.g., Gaussian 16) can model transition states and activation energies for steps like thiazole conjugation .

Q. What computational tools are suitable for predicting the binding mode of this compound to kinase targets?

  • Methodological Answer : Combine molecular docking (e.g., Glide, Schrödinger) with MD simulations (e.g., AMBER) to predict binding interactions. Key steps:
  • Target preparation : Use crystal structures of kinases (e.g., PDB: 3QAK) and optimize protonation states at physiological pH .
  • Binding pocket analysis : Identify conserved residues (e.g., ATP-binding site lysines) that may interact with the pyrrolo-pyridine-thiazole scaffold .
    Validate predictions with mutagenesis or SPR binding assays.

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